5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid
CAS No.: 75727-47-8
Cat. No.: VC21318480
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75727-47-8 |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15) |
| Standard InChI Key | ITHJVGXJNVDHIQ-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)CCCC(=O)O |
| Canonical SMILES | C[NH+]1CCN(CC1)C(=O)CCCC(=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Composition
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid consists of a methylpiperazine ring connected to an oxopentanoic acid chain. This arrangement creates a molecule with both basic and acidic functional groups, allowing for versatile interactions in biological systems. The compound's structure features a piperazine ring with a methyl substituent at the 4-position, connected to a pentanoic acid chain through an amide bond.
Physical and Chemical Properties
The compound is characterized by the following properties:
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CAS Number: 75727-47-8
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Molecular Formula: C10H18N2O3
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Molecular Weight: 214.26 g/mol
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IUPAC Name: 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
The presence of the carboxylic acid group confers acidic properties, while the piperazine nitrogen atoms contribute to the compound's basic characteristics, making it amphoteric in nature. This dual functionality plays a crucial role in its potential applications in medicinal chemistry.
Structural Identifiers
For precise identification in chemical databases and literature, the compound is associated with specific structural identifiers:
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InChI: InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15)
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InChI Key: ITHJVGXJNVDHIQ-UHFFFAOYSA-N
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Canonical SMILES: CN1CCN(CC1)C(=O)CCCC(=O)O
These identifiers serve as unique digital representations of the compound's structure, facilitating its recognition in chemical databases and computational analyses.
Biochemical Significance
Structure-Activity Relationships
The biological activity of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is likely influenced by its structural features. The piperazine ring is a common pharmacophore found in numerous bioactive compounds, while the oxopentanoic acid moiety provides additional functional groups for potential interactions with biological targets.
Similar piperazine-containing compounds have demonstrated various pharmacological activities, including enzyme inhibition and receptor modulation. Compounds with the 4-methylpiperazin-1-yl carbonyl structural element have been found to interact with specific enzymes such as candidapepsin-2 in yeast and cathepsin L2 in humans, suggesting potential biochemical roles for this compound as well.
Comparative Analysis with Related Compounds
Table 1: Comparison of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid | C10H18N2O3 | 214.26 | Methylpiperazine ring, pentanoic acid chain with amide linkage |
| (S)-4-(4-(4-aminopiperidin-1-yl)-6-phenylpicolinamido)-5-(4-(ethoxycarbonyl)piperazin-1-yl)-5-oxopentanoic acid | C29H38N6O6 | 566.6 | Complex structure with picolinamido group, multiple nitrogen-containing rings, oxopentanoic acid moiety |
| 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentanoic acid | C17H22N2O5 | 334.37 | Benzodioxol group attached to piperazine ring, oxopentanoic acid moiety |
The comparison reveals that while these compounds share the oxopentanoic acid moiety, they differ significantly in their other structural components, which likely leads to different biological activities and applications.
Synthetic Pathways
General Synthesis Methods
The synthesis of piperazine derivatives connected to carboxylic acid moieties typically involves several approaches. For compounds like 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, common synthetic routes include:
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Amide bond formation between 4-methylpiperazine and activated glutaric acid derivatives
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Nucleophilic substitution reactions involving protected glutaric acid derivatives
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Sequential functionalization of piperazine rings followed by deprotection steps
While specific synthesis conditions for this exact compound must be determined through laboratory research, similar compounds in this class are often synthesized through the reaction of an amine component (in this case, 4-methylpiperazine) with a suitable carboxylic acid derivative such as glutaric anhydride.
Reaction Mechanisms
The formation of the amide bond between 4-methylpiperazine and a glutaric acid derivative likely proceeds through a nucleophilic addition-elimination mechanism. The nucleophilic nitrogen of the piperazine attacks the carbonyl carbon of the activated carboxylic acid, forming a tetrahedral intermediate that subsequently collapses to form the amide bond.
This reaction is typically conducted under controlled conditions in appropriate organic solvents such as dichloromethane or toluene, possibly with heating to facilitate the reaction. Purification methods such as recrystallization or column chromatography are commonly employed to isolate the final product.
Analytical Methods
Identification Techniques
Several analytical techniques can be employed to identify and characterize 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly through 1H and 13C NMR
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Mass Spectrometry: Confirms molecular weight and can provide fragmentation patterns for structural elucidation
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Infrared Spectroscopy: Identifies functional groups, particularly the carboxylic acid and amide carbonyl stretching frequencies
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X-ray Crystallography: If crystalline, provides definitive three-dimensional structural information
Biological Activity Predictions
Predicted Targets
Based on structural similarities to other bioactive piperazine derivatives, 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid may interact with:
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Proteolytic enzymes: Similar compounds have shown interactions with enzymes like candidapepsin-2 and cathepsin L2
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Inflammatory mediators: The compound's structure suggests potential anti-inflammatory properties
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Neurotransmitter receptors: Many piperazine derivatives interact with serotonin, dopamine, or other neurotransmitter receptors
Structure-Based Predictions
The compound's amphoteric nature and conformational flexibility likely contribute to its ability to interact with various biological targets. The piperazine ring provides a rigid scaffold with specific spatial arrangement of the nitrogen atoms, while the pentanoic acid chain offers flexibility and additional interaction sites.
Future Research Directions
Computational Studies
Future research might explore:
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Molecular docking studies to predict interactions with potential protein targets
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Quantitative structure-activity relationship (QSAR) analyses to understand how structural modifications affect biological activity
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Molecular dynamics simulations to explore conformational preferences and binding modes
Experimental Investigations
Experimental work might focus on:
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Synthesis of structural analogs to develop structure-activity relationships
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Biological screening against various enzyme and receptor targets
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Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles
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Crystal structure determination to confirm three-dimensional arrangement
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